(9H-Fluoren-9-yl)methyl (S)-(6-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (S)-(6-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate is a complex organic compound that combines several functional groups, including a fluorenylmethyl group, an acetamido group, and a chromenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (S)-(6-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of fluorenylmethanol with phosgene or a similar carbonylating agent to form the fluorenylmethyl carbamate.
Acylation: The fluorenylmethyl carbamate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamido group.
Coupling with Chromenylamine: The acylated intermediate is then coupled with a chromenylamine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-(6-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (S)-(6-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(6-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain proteases or kinases, thereby affecting cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate hydrochloride
- (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl (S)-(6-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H33N3O6 |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C33H33N3O6/c1-20-17-31(38)42-30-18-22(14-15-23(20)30)35-32(39)29(13-7-8-16-34-21(2)37)36-33(40)41-19-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h3-6,9-12,14-15,17-18,28-29H,7-8,13,16,19H2,1-2H3,(H,34,37)(H,35,39)(H,36,40)/t29-/m0/s1 |
InChI Key |
HZTZGAGMLJWGEJ-LJAQVGFWSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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